molecular formula C11H14N4O6S B13869667 N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide

N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide

Cat. No.: B13869667
M. Wt: 330.32 g/mol
InChI Key: UKVGGXIDULHLFT-UHFFFAOYSA-N
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Description

N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a nitro group, and a sulfamoyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide typically involves the reaction of 2-nitro-4-sulfamoylaniline with morpholine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the pH regulation within cancer cells, ultimately inducing cell death .

Properties

Molecular Formula

C11H14N4O6S

Molecular Weight

330.32 g/mol

IUPAC Name

N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C11H14N4O6S/c12-22(19,20)8-1-2-9(10(7-8)15(17)18)13-11(16)14-3-5-21-6-4-14/h1-2,7H,3-6H2,(H,13,16)(H2,12,19,20)

InChI Key

UKVGGXIDULHLFT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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